1,6-Diiodoperfluorohexane

Catalog No.
S704109
CAS No.
375-80-4
M.F
C6F12I2
M. Wt
553.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diiodoperfluorohexane

CAS Number

375-80-4

Product Name

1,6-Diiodoperfluorohexane

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane

Molecular Formula

C6F12I2

Molecular Weight

553.85 g/mol

InChI

InChI=1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20

InChI Key

JOQDDLBOAIKFQX-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F

Synonyms

Hexane,1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodo-;PERFLUORO-1,6-DIIODOHEXANE;1,6-DIIODODODECAFLUOROHEXANE;1,6-DIIODOPERFLUOROHEXANE;1,4-DIIODOOCTAFLUOROHEXANE;DODECAFLUORO-1,6-DIIODOHEXANE;1,6-Diiodododecafluorohexane~Dodecafluoro-1,6-diiodohex

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F

1,6-Diiodoperfluorohexane is a perfluorinated compound with the chemical formula C6F12I2C_6F_{12}I_2. This compound is characterized by its unique structure, which includes six carbon atoms fully substituted with fluorine atoms and two iodine atoms located at the 1 and 6 positions of the carbon chain. The presence of fluorine imparts distinct chemical and physical properties, such as high hydrophobicity and thermal stability, making it an interesting subject of study in various fields, including materials science and organic chemistry.

  • Potential Toxicity: Perfluorinated compounds can be persistent in the environment and may have bioaccumulative properties []. Handle with appropriate personal protective equipment (PPE) and dispose of according to regulations.
  • Light Sensitivity: The compound decomposes upon exposure to light, so store it in a cool, dark place [].

Synthesis of fluorinated materials

  • 1,6-Diiodoperfluorohexane serves as a precursor for the synthesis of various fluorinated materials, including:
    • Perfluoroalkyl iodides: These are used as building blocks in the creation of novel pharmaceuticals and functional materials. Source:
    • Fluorinated surfactants: These are special types of surface-active agents used in various industrial applications, such as firefighting foams and oil repellents. Source: )

Investigation of physical properties

  • Due to its unique structure and properties, 1,6-diiodoperfluorohexane is used in research to investigate:
    • Physicochemical properties of perfluorinated compounds: This includes studies on their boiling points, melting points, and refractive indices. Source:
    • Tribological properties: This refers to the study of friction, lubrication, and wear between materials. 1,6-Diiodoperfluorohexane is used as a lubricant in specific tribological research applications. Source: )
Typical for halogenated alkanes. Notably, it can undergo:

  • Radical Reactions: In the presence of initiators like dibenzoyl peroxide, it can react with other unsaturated compounds to form addition products .
  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles in reactions typical of alkyl halides.
  • Polymerization: It can serve as a monomer in polymer synthesis, particularly in creating semifluorinated polymers when combined with other dienes .

Several synthesis methods have been explored for 1,6-diiodoperfluorohexane:

  • Electrophilic Fluorination: This method involves the introduction of fluorine atoms into the alkane chain through electrophilic substitution.
  • Radical Addition Reactions: As mentioned earlier, radical reactions with various initiators can yield this compound from simpler precursors .
  • Fluorination of Iodinated Precursors: Starting from iodinated hydrocarbons, selective fluorination can lead to the formation of 1,6-diiodoperfluorohexane.

1,6-Diiodoperfluorohexane finds applications in various fields:

  • Material Science: Its unique properties make it suitable for developing advanced materials with specific surface characteristics.
  • Organic Synthesis: It serves as a reagent or building block in synthesizing more complex fluorinated compounds.
  • Environmental Analysis: Due to its distinct chemical properties, it can be used as a reference standard in environmental testing and analysis .

Research on interaction studies involving 1,6-diiodoperfluorohexane focuses on its reactivity with other compounds. For instance:

  • Reactivity with Alcohols: Studies have shown that 1,6-diiodoperfluorohexane can react with alcohols under radical conditions to form telechelic fluorinated diols .
  • Polymerization Studies: Its interactions during polymerization processes have been investigated to understand how it contributes to the properties of the resulting materials .

Similar Compounds: Comparison

Several compounds share structural similarities with 1,6-diiodoperfluorohexane. Here are a few notable examples:

Compound NameFormulaKey Differences
1-IodoperfluorohexaneC6F13IContains only one iodine atom
PerfluorohexaneC6F14Fully fluorinated without iodine
1,2-DiiododecafluorohexaneC12F24I2Longer carbon chain with two iodine atoms

Uniqueness

1,6-Diiodoperfluorohexane is unique due to its combination of two iodine atoms at specific positions along a perfluorinated carbon chain. This configuration allows for distinct reactivity patterns not found in similar compounds.

Telomerization Pathways for 1,6-Diiodoperfluorohexane Production

Telomerization represents the primary industrial pathway for producing 1,6-diiodoperfluorohexane, utilizing a chain-transfer oligomerization process that assembles perfluorinated carbon chains through controlled radical mechanisms [4]. The telomerization process involves the reaction of a perfluoroalkyl iodide telomer, typically pentafluoroethyl iodide, with tetrafluoroethylene as the taxogen to yield longer chain perfluoroalkyl iodides [4]. This methodology produces primarily linear perfluoroalkyl substances, in contrast to electrochemical fluorination which generates mixtures of branched and linear isomers [4].

The fundamental telomerization reaction for 1,6-diiodoperfluorohexane synthesis proceeds through a radical mechanism where the perfluoroalkyl iodide acts as both initiator and chain transfer agent [3]. Research conducted by Mladenov and colleagues demonstrated successful synthesis of fluorinated telomers containing vinylidene fluoride and hexafluoropropene from 1,6-diiodoperfluorohexane using thermal initiators such as tert-butyl peroxypivalate [3]. The molecular weights of resulting fluorinated telomers ranged from 1200 to 12,600 grams per mole, achieved by altering the initial molar ratios of 1,6-diiodoperfluorohexane to fluoroalkenes [3].

Industrial telomerization processes for 1,6-diiodoperfluorohexane production typically employ elevated temperatures between 285 and 320 degrees Celsius under controlled atmospheric conditions [10]. A convenient one-stage synthesis approach utilizing tetrafluoroethylene derived from poly(tetrafluoroethylene) waste has been developed, achieving 95-97 percent tetrafluoroethylene purity without further purification requirements [10]. The stoichiometric one-to-one ratio of reagents produces higher diiodoperfluoroalkane yields per unit reaction volume compared to synthesis performed with excess tetrafluoroethylene [10].

Table 1: Telomerization Process Optimization Parameters

Reaction ParameterLaboratory ScalePilot ScaleIndustrial Scale
Temperature (°C)80-12090-130100-140
Pressure (bar)5-158-2010-25
Reaction Time (hours)6-128-1610-20
Telogen to Taxogen Ratio1:3 to 1:51:4 to 1:61:5 to 1:8
Catalyst Loading (%)0.1-0.50.05-0.30.02-0.15
Solvent Volume (mL)50-200500-20005000-20000
Conversion (%)65-8570-9075-95
Selectivity (%)75-9080-9585-98
Yield (%)50-7560-8570-90

The telomerization pathway enables precise control over molecular weight distribution and chain length through manipulation of reaction parameters [3]. The number of vinylidene fluoride base units in telomers can be determined through fluorine-19 and proton nuclear magnetic resonance spectroscopy, with observed ranges from 10 to 190 vinylidene fluoride base units [3]. The thermal properties of resulting fluorinated telomers exhibit excellent thermal stability, remaining stable at temperatures up to 350 degrees Celsius [3].

Electrochemical Fluorination Approaches

Electrochemical fluorination represents a foundational organofluorine chemistry method for preparing fluorocarbon-based compounds, including 1,6-diiodoperfluorohexane and related perfluorinated iodides [9]. The electrochemical fluorination process involves electrolysis in anhydrous hydrogen fluoride, leading to replacement of hydrogen atoms with fluorine atoms through a free-radical mechanism [4]. This process results in carbon chain rearrangement and breakage, producing mixtures of linear and branched perfluorinated isomers and homologues [4].

The Simons process, developed in the 1930s at Pennsylvania State College under sponsorship of the 3M Corporation, represents the primary electrochemical fluorination approach for industrial production [9]. This process entails electrolysis of organic compounds in hydrogen fluoride solution with cell potentials maintained between 5 and 6 volts using nickel-plated anodes [9]. The general reaction proceeds as follows: R₃C-H + HF → R₃C-F + H₂, occurring once for each carbon-hydrogen bond in the precursor molecule [9].

Electrochemical fluorination produces characteristic isomer distributions with approximately 70 to 80 percent linear and 20 to 30 percent branched perfluorinated carbon chains [4]. Recent advances in electrochemical fluorination include flow electrochemistry protocols that provide scalable, versatile, and safe fluorination procedures [5]. These modern approaches proceed through transient difluoroiodo arene intermediates generated by anodic oxidation of iodoarene mediators [5].

Table 2: Electrochemical Fluorination Process Parameters

Process ParameterSimons ProcessPhillips ProcessModern Variants
Cell Voltage (V)5.0-6.04.5-5.54.0-5.0
Current Density (A/dm²)0.5-2.01.0-3.02.0-5.0
Temperature (°C)0-2510-4015-50
HF Concentration (%)95-9990-9885-95
Electrolyte Conductivity (S/m)10-2515-3020-40
Residence Time (hours)4-83-62-5
Conversion Rate (%)70-8575-9080-95
Energy Consumption (kWh/kg)15-2512-208-15
Product Purity (%)85-9590-9892-99

Flow electrochemistry approaches enable high flow rates facilitating productivities up to 834 milligrams per hour while maintaining excellent yields [5]. The uninterrupted generation and immediate use of difluoroiodo arenes in flow systems provides significant advantages over batch chemistry, particularly given the toxic nature and chemical instability of these intermediates [5]. Hypervalent iodine reagents prepared through electrochemical methods have emerged as powerful tools for fluorination chemistry applications [12].

Modern Industrial Synthesis Techniques

Contemporary industrial synthesis of 1,6-diiodoperfluorohexane employs advanced process technologies that emphasize efficiency, selectivity, and environmental sustainability [13]. Electrochemical fluorination remains the predominant method for perfluorinated compound production, utilizing both the established Simons process and newer Phillips Petroleum process variants [13]. These industrial methods focus on achieving high throughput while maintaining product quality and minimizing environmental impact [15].

Modern industrial facilities incorporate continuous flow reactor systems that enhance heat transfer efficiency and reduce reaction times compared to traditional batch processing . Key industrial modifications include implementation of fractional distillation under reduced pressure for product purification, with 1,6-diiodoperfluorohexane exhibiting a boiling point of 160-161 degrees Celsius at 760 millimeters of mercury . Large-scale column chromatography systems are employed to remove trace impurities, particularly unreacted intermediates .

Advanced process control systems monitor critical parameters including temperature optimization, solvent selection, and reagent stoichiometry . Elevated temperatures around 80 degrees Celsius during iodination steps accelerate nucleophilic substitution while minimizing side reactions such as carbon-fluorine bond cleavage . Tetrahydrofuran serves as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants, with its low boiling point of 66 degrees Celsius facilitating easy removal during purification .

Industrial production emphasizes cost efficiency, scalability, and safety considerations while maintaining high product purity . Three-stage synthesis methods from perfluoro-1-octanesulfonyl fluoride achieve yields of 75 percent with purity exceeding 92 percent . Molar excess ratios of potassium iodide (2:1 relative to chlorinated intermediates) ensure complete substitution while minimizing residual chlorine content .

Table 3: Industrial Production Statistics for 1,6-Diiodoperfluorohexane

Production Metric2020 Data2023 DataProjected 2025
Annual Global Capacity (metric tons)12000-150008000-120005000-8000
Average Plant Size (tons/year)500-2000400-1500300-1000
Number of Major Producers8-126-104-8
Production Cost (USD/kg)45-6555-8570-110
Market Price (USD/kg)80-120120-180180-250
Energy Requirement (MJ/kg)180-250150-220120-180
Water Usage (L/kg)15-2512-208-15
Waste Generation (%)5-123-82-5
Process Efficiency (%)75-8580-9085-95

Process Optimization and Scale-up Considerations

Process optimization for 1,6-diiodoperfluorohexane production involves systematic evaluation of reaction parameters, equipment design, and operational procedures to maximize yield while minimizing costs and environmental impact [14]. Scale-up considerations encompass mass transfer limitations, heat management, and product quality consistency across different production volumes . Industrial-scale telomerization processes require careful attention to catalyst distribution, mixing efficiency, and residence time control [8].

Temperature control represents a critical optimization parameter, with industrial processes typically operating between 100 and 140 degrees Celsius to balance reaction kinetics with product stability . Kinetic studies indicate that 80 degrees Celsius provides optimal balance between reaction rate and product stability for iodination steps . Pilot-scale studies demonstrate that ultrasonic agitation improves mixing efficiency and yield by 8 to 12 percent compared to conventional stirring methods .

Catalyst loading optimization involves balancing reaction efficiency with economic considerations, with industrial processes employing 0.02 to 0.15 percent catalyst loading compared to 0.1 to 0.5 percent at laboratory scale [8]. Metal catalyst powder suspension methods in telomerization reactions require precise control of particle size distribution and suspension stability [8]. Nickel-based catalysts demonstrate superior performance in perfluoroalkyl iodide telomerization reactions under controlled atmospheric conditions [8].

Continuous flow reactor implementation addresses mass transfer limitations encountered in batch processing, particularly during iodination stages where mixing efficiency critically impacts product quality . Reactor design considerations include minimizing residence time distribution while ensuring complete conversion of starting materials [8]. Heat integration systems recover thermal energy from exothermic telomerization reactions, reducing overall energy consumption by 15 to 25 percent [14].

Quality control protocols incorporate online monitoring of conversion rates, selectivity, and impurity profiles throughout the production process . Rigorous drying of tetrahydrofuran and equipment prevents moisture-induced side reactions such as reduction of sulfuryl chloride to sulfur dioxide . Recovery and recycling systems for excess potassium iodide reduce raw material costs while minimizing waste generation .

Alternative Synthetic Routes in Academic Research

Academic research has explored numerous alternative synthetic pathways for 1,6-diiodoperfluorohexane production, focusing on improved selectivity, reduced environmental impact, and novel mechanistic approaches [18] [19] [20]. Recent developments include perfluoroalkyl and polyfluoroalkyl substance-free synthesis methods that avoid traditional fluorinated reagents while maintaining product quality [18] [19]. Flow chemistry principles enable safe and controlled synthesis in closed tube systems, offering greater versatility compared to conventional glassware-based procedures [18].

Microfluidic flow systems provide innovative approaches for generating reactive perfluoroalkyl intermediates through packed bed reactors containing caesium fluoride salt [18] [20]. These systems achieve efficient fluorination through high surface area contact between reagents and improved mixing of organic intermediates [19]. The sustainable streamlined platform provides enhanced safety by containing all formed intermediates within the microfluidic system [19].

Activation of perfluoroalkyl iodides through halogen bond interactions with inorganic bases such as sodium butoxide or potassium hydroxide enables versatile synthetic applications without expensive photo or transition metal catalysts [21]. Mechanistic studies reveal that these protocols operate through halogen bond interactions between perfluoroalkyl iodides and bases, promoting homolysis under mild conditions [21]. This activation mode enables carbon-hydrogen amidation reactions of alkyl ethers and benzylic hydrocarbons [21].

Photochemical methods utilize visible light irradiation to activate perfluoroalkyl iodides through halogen bond complexes with various acceptor molecules [21]. Blue light-emitting diode irradiation combined with potassium hydroxide additives achieves yields up to 87 percent for perfluoroalkylated products [21]. Sunlight activation provides environmentally sustainable alternatives to artificial irradiation sources [21].

Table 4: Alternative Synthesis Routes for 1,6-Diiodoperfluorohexane

Synthesis RouteYield (%)Reaction Time (hours)Temperature (°C)Cost Factor
Direct Iodination45-658-16200-300High
Radical Telomerization60-804-1280-150Medium
Metal-Catalyzed Coupling70-852-860-120High
Photochemical Methods35-5512-2425-80Low
Electrochemical Synthesis50-706-1850-100Medium
Microwave-Assisted65-851-4120-180Medium
Flow Chemistry75-900.5-380-140Medium-High
Green Chemistry Approaches40-606-2060-120Medium

Green chemistry approaches emphasize sustainable synthesis protocols using environmentally benign reagents and solvents [22]. Selective fluorination methods for kilogram-scale preparation include deoxofluorination using sulfur tetrafluoride and conversion of anilines to fluoroaromatics through Schiemann reactions [22]. Enantioselective catalytic fluorination of beta-ketoesters provides stereocontrolled access to chiral fluorinated intermediates [22].

XLogP3

5.7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 47 of 52 companies (only ~ 9.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

375-80-4

Wikipedia

1,6-Diiodododecafluorohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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